Yunnaconitine

Description

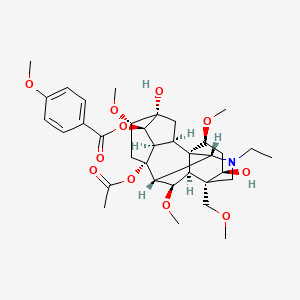

Yunnaconitine is a C19-diterpenoid alkaloid primarily isolated from Aconitum vilmorinianum, a plant species native to regions like Weixi and Luquan in China . Structurally, it features a complex tetracyclic skeleton with oxygenated substituents, including a characteristic Δ8,15 bridgehead double bond in its derivatives . Recent metabolomic studies highlight its up-regulation in A. vilmorinianum roots from Weixi, alongside vilmorrianine A and aconitine, the latter of which was previously unreported in this species .

Structure

3D Structure

Properties

Molecular Formula |

C35H49NO11 |

|---|---|

Molecular Weight |

659.8 g/mol |

IUPAC Name |

[(1S,2R,3R,4R,5S,6S,8R,9R,10R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |

InChI |

InChI=1S/C35H49NO11/c1-8-36-16-32(17-41-3)22(38)13-23(43-5)35-21-14-33(40)24(44-6)15-34(47-18(2)37,26(29(35)36)27(45-7)28(32)35)25(21)30(33)46-31(39)19-9-11-20(42-4)12-10-19/h9-12,21-30,38,40H,8,13-17H2,1-7H3/t21-,22-,23+,24+,25-,26+,27+,28-,29-,30-,32+,33+,34-,35+/m1/s1 |

InChI Key |

LLEMSCWAKNQHHA-IWXJPZPUSA-N |

SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)O)COC |

Isomeric SMILES |

CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H]([C@H]31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)O)COC |

Canonical SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)O)COC |

Synonyms |

isoaconitine yunaconitine |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Yunnaconitine typically involves multiple steps, including the formation of the hexacyclic core, functional group modifications, and final esterification. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The methoxy and acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, Yunnaconitine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activity. Its multiple functional groups and chiral centers make it a candidate for interactions with various biological targets, including enzymes and receptors.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural complexity and functional diversity suggest it may have activity against certain diseases or conditions.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Yunnaconitine involves its interaction with specific molecular targets. The compound’s functional groups may interact with enzymes or receptors, leading to changes in their activity. The exact pathways and targets involved would depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Yunnaconitine belongs to the aconitine-type diterpenoid alkaloids, a class known for their neurotoxic and cardiotoxic effects. Below is a comparative analysis with key analogues:

This compound vs. Aconitine

| Property | This compound | Aconitine |

|---|---|---|

| Core Structure | C19-diterpenoid with Δ8,15 bridgehead | C19-diterpenoid with C8 acetyl group |

| Toxicity | Moderate toxicity | High toxicity (LD50 ~1–2 mg/kg in mice) |

| Natural Source | A. vilmorinianum (Weixi, China) | Aconitum napellus, A. carmichaelii |

| Biosynthetic Pathway | Shares precursor with aconitine | Derived from demethylated intermediates |

| Pharmacological Use | Limited studies; potential analgesic | Traditional analgesic (restricted use) |

Key Differences :

- Structural Variation : this compound lacks the C8 acetyl group present in aconitine, which is critical for the latter’s potent sodium channel activation .

- Toxicity Profile : Aconitine’s higher toxicity correlates with its stronger binding to voltage-gated sodium channels, causing persistent activation .

- Ecological Specificity : Aconitine is widespread in Aconitum species, while this compound appears restricted to A. vilmorinianum under specific growth conditions .

This compound vs. Vilmorrianine A

Both alkaloids co-occur in A. vilmorinianum roots from Weixi but differ in:

Comparison with Functionally Similar Compounds

This compound vs. Hypaconitine

| Property | This compound | Hypaconitine |

|---|---|---|

| Primary Use | Under investigation for CNS effects | Anti-arrhythmic applications |

| Structural Marker | C14 hydroxylation | C3 hydroxylation |

| Metabolic Stability | Rapid hepatic glucuronidation | Slower metabolism, longer half-life |

Functional Overlap : Both compounds modulate ion channels, but hypaconitine’s selectivity for cardiac tissue makes it clinically relevant for arrhythmia, unlike this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.